![molecular formula C13H15N3O B12939013 N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide CAS No. 134115-99-4](/img/structure/B12939013.png)
N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of biological activities and are commonly found in many pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide typically involves the formation of the imidazole ring followed by the attachment of the phenylacetamide group. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild and can tolerate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality. The specific conditions and reagents used can vary depending on the desired substitution pattern on the imidazole ring .
化学反应分析
Types of Reactions
N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazolines. Substitution reactions can lead to a variety of substituted imidazole derivatives .
科学研究应用
N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting the biochemical pathways they regulate .
相似化合物的比较
Similar Compounds
Similar compounds to N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an imidazole ring with a phenylacetamide group allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
134115-99-4 |
|---|---|
分子式 |
C13H15N3O |
分子量 |
229.28 g/mol |
IUPAC 名称 |
N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C13H15N3O/c17-13(8-11-4-2-1-3-5-11)15-7-6-12-9-14-10-16-12/h1-5,9-10H,6-8H2,(H,14,16)(H,15,17) |
InChI 键 |
NVQPCTZTCWXYIH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)NCCC2=CN=CN2 |
溶解度 |
>34.4 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


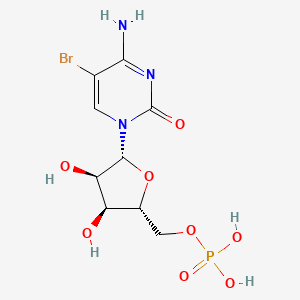
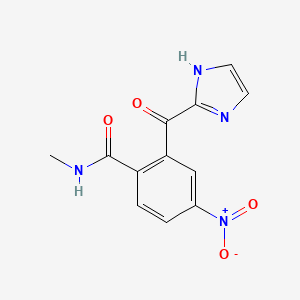


![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B12938949.png)

![(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)methanol](/img/structure/B12938976.png)
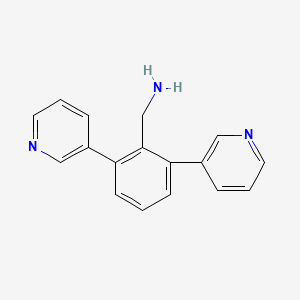
![6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12938982.png)
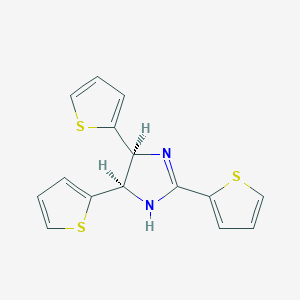
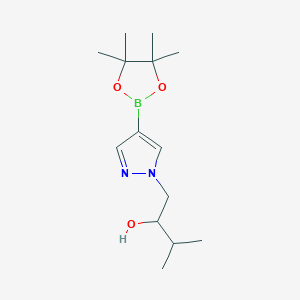
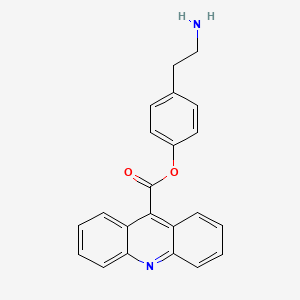

![2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12939004.png)
